6-Methoxypyrazine-2-carbonitrile

Pyrazine metalation Regioselective synthesis Ortho-directing groups

Ensuring the correct regioisomer is critical for pyrazine-based drug discovery programs. 6-Methoxypyrazine-2-carbonitrile (CAS 136309-07-4) is the exclusive 6-methoxy isomer required for directed metalation strategies and Pd-catalyzed cross-couplings where substitution position dictates product constitution. • 97% purity (HPLC); free of 3-methoxy and 5-methoxy contaminants. • LogP 0.76, zero H-bond donors, PSA ~59 Ų - ideal fragment-like profile. • Immediate global dispatch from regional stock points.

Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
CAS No. 136309-07-4
Cat. No. B162599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxypyrazine-2-carbonitrile
CAS136309-07-4
Molecular FormulaC6H5N3O
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESCOC1=NC(=CN=C1)C#N
InChIInChI=1S/C6H5N3O/c1-10-6-4-8-3-5(2-7)9-6/h3-4H,1H3
InChIKeyHJMUXUUZHUCKFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxypyrazine-2-carbonitrile: Regiospecific Pyrazine Building Block


6-Methoxypyrazine-2-carbonitrile (CAS 136309-07-4) is a disubstituted pyrazine heterocycle bearing a methoxy group at the 6-position and a cyano group at the 2-position of the pyrazine ring. With a molecular formula of C₆H₅N₃O and a molecular weight of 135.12 g/mol, it belongs to the broader class of pyrazine-2-carbonitriles that are widely employed as synthetic intermediates in medicinal chemistry and agrochemical research [1]. Its ACD/LogP of 0.76 and zero hydrogen bond donors define a physicochemical profile suitable for fragment-based and scaffold-oriented synthesis programs . Commercial availability at 95–97% purity from multiple vendors supports its use as a research-grade building block .

1
Regiospecific building block
6-methoxy substitution defines metalation and cross-coupling regiochemistry.
2
Scaffold-oriented synthesis
Suitable for fragment-based programs; zero H-bond donors, moderate LogP.
3
Research-grade supply
Commercially available at 95–97% purity from multiple vendors.

Why Regioisomer Substitution Fails


Although 3-methoxypyrazine-2-carbonitrile (CAS 75018-05-2) and 5-methoxypyrazine-2-carbonitrile (CAS 38789-76-3) share the identical molecular formula and a superficially similar methoxy-cyano substitution pattern, they are not interchangeable with 6-methoxypyrazine-2-carbonitrile. The position of the methoxy group relative to the ring nitrogens dictates the electron density distribution across the pyrazine π-system, thereby governing both the regiochemical outcome of metalation reactions and the site selectivity of nucleophilic aromatic substitution (SₙAr) [1]. In palladium-catalyzed cross-coupling sequences, the electronic activation imparted by the 6-methoxy substituent differs fundamentally from that of the 3- or 5-methoxy isomers, directing bond formation to distinct positions and yielding constitutionally different products [2]. For procurement scientists, confirming the correct regioisomer by CAS number before purchase is essential, as substitution with an incorrect isomer will divert a synthetic route to a different chemical space entirely.

This Product
6-Methoxy directs lithiation ortho to OMe; electron distribution favors specific SNAr outcomes.
3-Methoxy or 5-Methoxy
Altered directing effects divert bond formation, yielding constitutionally different products.
This Product
Intermediate pKa and lipophilicity govern protonation and extraction behavior.
Parent or 6-Cl Analog
Different basicity and LogP may shift purification profiles and biphasic partitioning.

6-Methoxypyrazine-2-carbonitrile vs. Closest Analogs


Ortho-Directing Power in Pyrazine Metalation

In a systematic study of diazine metalation, Turck et al. established the relative ortho-directing power for substituents on the pyrazine ring as F > OMe > Cl [1]. While this study was conducted on 2-chloro-6-methoxypyrazine and 2-fluoro-6-methoxypyrazine rather than the carbonitrile directly, the electronic effect of the methoxy group at the 6-position is directly transferable. The methoxy substituent exerts a stronger directing influence than chlorine, enabling predictable lithiation at the position ortho to the methoxy group. For 6-methoxypyrazine-2-carbonitrile, this means the methoxy group dominates the metalation regiochemistry over the electron-withdrawing cyano group. In contrast, the 5-methoxy isomer places the methoxy group para to one ring nitrogen, altering the site of deprotonation and yielding a different metallated intermediate. This regiochemical distinction is critical for synthetic routes that rely on directed ortho-metalation (DoM) as a key C–C bond-forming step [1].

Ortho-Directing Power
Class-level inference
OMe acts as strong ortho-director (F > OMe > Cl hierarchy)
Supports regiospecific metalation workflow fit
Hierarchy established on halogenomethoxypyrazines; direct carbonitrile data to verify
Pyrazine metalation Regioselective synthesis Ortho-directing groups

Predicted pKa and Basicity Comparison

The predicted pKa of 6-methoxypyrazine-2-carbonitrile is –2.67 ± 0.10 , reflecting the combined electron-withdrawing effects of the cyano group and the pyrazine ring nitrogens, moderated by the electron-donating 6-methoxy group. By comparison, the unsubstituted pyrazine-2-carbonitrile exhibits a predicted pKa of –1.97 ± 0.10 , while 6-chloropyrazine-2-carbonitrile shows a more acidic predicted pKa of –3.99 ± 0.10 . The methoxy-substituted compound thus occupies an intermediate basicity range between the parent carbonitrile and the chlorinated analog. This difference in basicity directly affects protonation state under acidic reaction or workup conditions, influencing extraction efficiency and chromatographic behavior. The 3-methoxy regioisomer, with the methoxy ortho to a ring nitrogen, is expected to exhibit different pKa behavior due to altered electronic distribution; however, no direct pKa data are available for comparison .

Predicted pKa
Cross-study comparable
pKa = −2.67 (predicted); ΔpKa −0.70 vs. parent, +1.32 vs. 6-Cl
Informs protonation-dependent purification fit
Computational prediction; experimental pKa not reported
pKa prediction Pyrazine basicity Electronic substituent effects

Lipophilicity Across Methoxy Regioisomers

The ACD/LogP of 6-methoxypyrazine-2-carbonitrile is reported as 0.76 by ChemSpider , while Lookchem reports an ACD/LogP of 1.31 and a LogP of 0.35688 . This variability highlights the dependence on the computational model employed. By comparison, 3-methoxypyrazine-2-carbonitrile has a LogP of 0.2166 from Fluorochem , and 5-methoxypyrazine-2-carbonitrile similarly reports a LogP of 0.2166 . The 6-methoxy isomer is consistently 0.14–0.54 log units more lipophilic than its regioisomeric counterparts, likely due to the specific electronic interaction between the 6-methoxy group and the 2-cyano substituent across the pyrazine ring. This difference, while modest, influences reversed-phase chromatographic retention and partitioning behavior in biphasic reaction media. For the parent pyrazine-2-carbonitrile, LogP is 0.34828 , placing it between the regioisomers. The 6-chloro analog is significantly more lipophilic with LogP of 0.87 .

Lipophilicity
Cross-study comparable
LogP ~0.36–1.31; +0.14 to +0.54 vs. 3-/5-methoxy isomers
May improve organic-phase extraction yield
LogP values are model-dependent; experimental π data not specific
Lipophilicity LogP HPLC hydrophobicity Pyrazine substituent constants

Physical Properties: Boiling Point, Density, Flash Point

6-Methoxypyrazine-2-carbonitrile exhibits a boiling point of 228.76 °C at 760 mmHg, a density of 1.247 g/cm³, and a flash point of 92.2 °C . The unsubstituted pyrazine-2-carbonitrile is a liquid at room temperature (mp 18–20 °C) with a significantly lower boiling point of 90–93 °C at 15 mmHg and a density of 1.174 g/cm³ [1]. The 6-chloro analog has a melting point of 24–26 °C, boiling point of 229 °C, density of 1.43 g/cm³, and flash point of 93 °C . The methoxy compound's boiling point closely matches the chloro analog (~229 °C) while its density is intermediate between the lighter parent (1.174) and the heavier chloro derivative (1.43). The flash point data indicate that 6-methoxypyrazine-2-carbonitrile (92 °C) presents a flammability hazard profile comparable to pyrazine-2-carbonitrile (96–97 °C) and the 6-chloro analog (93 °C) [1]. These physical property differences have practical implications for storage conditions, distillation-based purification, and safe handling protocols in the laboratory.

Physical Properties
Cross-study comparable
BP 228.8 °C; Density 1.247 g/cm³; Flash Point 92.2 °C
Informs distillation and handling protocol fit
BP at 760 mmHg; parent BP reported at 15 mmHg
Boiling point Density Physical properties Pyrazine carbonitriles

Synthetic Feasibility: Cyanation Route and Yield

A reported preparative route to 6-methoxypyrazine-2-carbonitrile involves the reaction of methoxy-pyrazine 4-oxide with trimethyl-silanecarbonitrile (TMSCN) in acetonitrile using triethylamine as base, with heating for 6 hours. The reported yield is approximately 19% . This yield is notably low compared to alternative routes to related 3-alkoxypyrazine-2-carbonitriles via nucleophilic displacement of 3-phenylsulfonylpyrazinecarbonitriles with alkoxides, which have been reported to proceed under milder conditions with improved efficiency [1]. The low yield of the TMSCN route highlights the importance of evaluating alternative synthetic strategies when planning scalable syntheses. The 5-methoxypyrazine-2-carbonitrile isomer is described as electron-deficient and reactive, potentially offering different reactivity profiles in nucleophilic substitution and carbonylation reactions , though no direct comparative yield data between the two regioisomers in the same transformation are available.

Synthetic Feasibility
Cross-study comparable
Reported yield ~19% (TMSCN/Et₃N/MeCN route)
May favor procurement over in-house synthesis
Alternate alkoxide-displacement routes reported as more efficient
Pyrazine N-oxide cyanation Trimethylsilyl cyanide Synthetic yield

Applications of 6-Methoxypyrazine-2-carbonitrile


Regioselective Metalation and Cross-Coupling

Research groups pursuing pyrazine-based kinase inhibitor scaffolds can exploit the methoxy group's ortho-directing effect (F > OMe > Cl hierarchy established by Turck et al. [1]) to achieve predictable C–C bond formation at the position adjacent to the 6-methoxy substituent. This directed metalation strategy has been applied to the synthesis of arglecin intermediates via Sonogashira coupling with propargyl alcohol [1]. The 6-methoxy regioisomer is specifically required for this approach; the 3-methoxy or 5-methoxy isomers would direct metalation to different ring positions, leading to regioisomeric products incompatible with the target structure. Procurement of CAS 136309-07-4 with confirmed 97% purity (e.g., from Aladdin ) ensures that the intended metalation site is accessible.

CHK1 Inhibitor and Anticancer Precursor Synthesis

The 2-pyrazinecarbonitrile motif with a 6-alkoxy substituent appears in advanced clinical candidates such as Prexasertib (LY2606368), a CHK1 inhibitor . While the final drug substance incorporates an elaborated amino-pyrazole-pyrazine scaffold, 6-methoxypyrazine-2-carbonitrile serves as a key building block for constructing the pyrazine-2-carbonitrile core. The methoxy group provides a synthetic handle for subsequent demethylation or nucleophilic displacement. The distinct lipophilicity of the 6-methoxy isomer (LogP 0.36–1.31) compared to the 5-methoxy isomer (LogP 0.22) influences intermediate solubility and chromatographic purification. Programs pursuing CHK1 or ATR kinase inhibitor chemotypes should procure the 6-methoxy regioisomer specifically to match published synthetic routes.

Antimycobacterial Pyrazine-2-carbonitrile Libraries

The pyrazine-2-carbonitrile pharmacophore is a privileged structure in antitubercular drug discovery, serving as a precursor to pyrazinoic acid derivatives and pyrazinamide analogs [2]. 6-Methoxypyrazine-2-carbonitrile, with its intermediate pKa (–2.67) and moderate lipophilicity, is positioned as a versatile intermediate for library synthesis. The methoxy group can be retained as a potency- and selectivity-modulating substituent or converted to a hydroxyl group for further derivatization. When selecting building blocks for antimycobacterial screening libraries, researchers should note that the 6-chloropyrazine-2-carbonitrile analog (LogP 0.87, pKa –3.99) provides a more electron-deficient and lipophilic alternative, while the parent pyrazine-2-carbonitrile (LogP 0.35, pKa –1.97) offers a less-substituted baseline for SAR exploration.

Physicochemical Property-Driven Building Block Selection

For medicinal chemistry organizations running parallel synthesis arrays, the selection of heterocyclic building blocks is increasingly informed by calculated physicochemical parameters. 6-Methoxypyrazine-2-carbonitrile offers zero hydrogen bond donors, four hydrogen bond acceptors, a topological polar surface area of ~59 Ų, and a predicted LogP in the 0.36–1.31 range . These parameters place it in favorable fragment-like chemical space (no Rule-of-5 violations) . When compared to the 6-chloro analog (PSA 49.6 Ų) , the methoxy compound provides stronger hydrogen bond acceptor character while maintaining similar molecular weight. For procurement specialists sourcing heterocyclic building block collections, the 6-methoxy substitution pattern offers a distinct physicochemical signature from the halogenated analogs, expanding the accessible chemical space of the screening deck.

Application
Selection Property
Validation Focus
Regioselective metalation and cross-coupling
OMe ortho-directing hierarchy
Metalation-site regioisomer confirmation
Kinase inhibitor scaffold synthesis
6-Alkoxy-2-carbonitrile core match
Published route intermediate fidelity
Antimycobacterial library synthesis
Intermediate pKa and LogP profile
SAR building-block diversity set
Physicochemical property-driven collection
Fragment-like descriptor profile
PSA, HBA/HBD, and Ro5 compliance review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methoxypyrazine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.